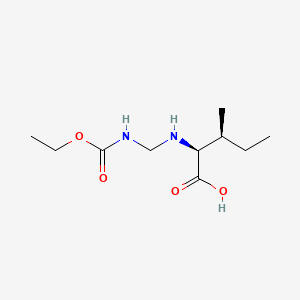

N-Ethylcarbaminomethyl-L-isoleucine

Description

Structure

3D Structure

Properties

CAS No. |

54805-04-8 |

|---|---|

Molecular Formula |

C10H20N2O4 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

(2S,3S)-2-[(ethoxycarbonylamino)methylamino]-3-methylpentanoic acid |

InChI |

InChI=1S/C10H20N2O4/c1-4-7(3)8(9(13)14)11-6-12-10(15)16-5-2/h7-8,11H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 |

InChI Key |

SCNSGPWOIGVSNJ-YUMQZZPRSA-N |

SMILES |

CCC(C)C(C(=O)O)NCNC(=O)OCC |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NCNC(=O)OCC |

Canonical SMILES |

CCC(C)C(C(=O)O)NCNC(=O)OCC |

Synonyms |

A 145 A-145 N-ethylcarbaminomethyl-L-isoleucine |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of N Ethylcarbaminomethyl L Isoleucine

Synthetic Pathways and Reaction Mechanisms for Compound Generation

The generation of N-Ethylcarbaminomethyl-L-isoleucine and related derivatives often involves multi-step synthetic routes that are carefully designed to yield the desired product with high purity. These pathways typically begin with the naturally occurring amino acid, L-isoleucine, and proceed through a series of well-established chemical transformations.

Utilization of L-Isoleucine as a Core Precursor

L-isoleucine serves as the fundamental building block for the synthesis of this compound. nih.gov Its inherent chirality is a crucial feature that chemists aim to preserve throughout the synthetic sequence. The synthesis often commences with the protection of the amino group of L-isoleucine to prevent unwanted side reactions. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be introduced by reacting L-isoleucine with di-tert-butyl dicarbonate. This step yields N-tert-butyloxycarbonyl-L-isoleucine (Boc-L-isoleucine), a stable intermediate that can be further modified. researchgate.netnih.gov

Design and Implementation of N-Alkylation and Carbamate (B1207046) Formation Reactions

The subsequent steps involve N-alkylation and the formation of the carbamate moiety. The N-alkylation introduces the ethyl group, while the carbamate formation links the "carbaminomethyl" portion to the nitrogen atom of the isoleucine backbone.

One potential synthetic strategy involves the reaction of a suitably protected L-isoleucine derivative with a reagent that provides the ethylcarbaminomethyl group. Alternatively, a stepwise approach can be employed. This would involve the initial N-alkylation of the protected L-isoleucine, followed by a reaction to introduce the carbaminomethyl group, or vice-versa. The specific reagents and reaction conditions are chosen to ensure high yields and minimize side products. For instance, the formation of amide bonds, which are structurally related to the carbamate linkage, often utilizes coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (B1436442) (HOBt) to facilitate the reaction and suppress racemization. researchgate.net

Stereoselective Synthesis and Diastereomeric Control for High Purity Research Materials

The stereochemistry of this compound is of paramount importance, as different stereoisomers can exhibit distinct biological activities. Therefore, maintaining the chiral integrity of the L-isoleucine core throughout the synthesis is a primary concern.

Enantioselective and Diastereoselective Synthetic Strategies

To ensure the production of a single, desired stereoisomer, enantioselective and diastereoselective synthetic methods are employed. This often involves the use of chiral catalysts or auxiliaries that can direct the reaction to favor the formation of one stereoisomer over others. The choice of solvents and reaction temperatures can also significantly influence the stereochemical outcome of a reaction. Chromatographic techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, are frequently used to separate and purify the desired stereoisomer from any unwanted byproducts. researchgate.netnih.gov

Challenges in Maintaining Chiral Integrity of Amino Acid Derivatives

A significant challenge in the synthesis of amino acid derivatives is the potential for racemization, the process by which a chiral center loses its stereochemical purity. The α-carbon of amino acids is susceptible to racemization, particularly under harsh reaction conditions such as strong bases or high temperatures. To mitigate this risk, chemists often employ mild reaction conditions and protecting groups that stabilize the chiral center. The use of coupling reagents like HOBt can help to reduce the level of epimerization during amide bond formation. researchgate.net The chiral purity of the final product is typically verified using analytical techniques such as chiral HPLC or polarimetry. researchgate.net

Development and Characterization of Analogues and Related Structures (e.g., N-Methylated Isoleucine Derivatives)

The synthesis of analogues of this compound, such as N-methylated isoleucine derivatives, is a common strategy to explore structure-activity relationships. nih.govrsc.org These analogues can provide valuable insights into the molecular interactions of the parent compound.

The synthesis of N-methylated amino acids can be achieved through various methods. One approach involves the reaction of an N-protected amino acid with a methylating agent like methyl iodide in the presence of a base such as sodium hydride. scilit.com Another strategy utilizes dimethyl carbonate (DMC) in the presence of an acid catalyst, which offers a more environmentally friendly alternative. rsc.org

The characterization of these newly synthesized analogues is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose.

| Analytical Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and their spatial arrangement. Both ¹H NMR and ¹³C NMR are used. researchgate.netmdpi.com |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the presence of specific functional groups within the molecule, such as carbonyls (C=O) and N-H bonds. researchgate.net |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Used to assess the purity of the compound and, with a chiral stationary phase, to determine its enantiomeric excess. researchgate.netnih.gov |

Detailed research findings from the characterization of these derivatives help to build a comprehensive understanding of their chemical properties. For instance, a study on N-methylated norbelladine (B1215549) derivatives, which also feature N-alkylation, utilized ¹H and ¹³C NMR for structural elucidation. mdpi.com Similarly, the synthesis of various N-substituted pyrazolopyrimidine acetamide (B32628) derivatives involved characterization by ¹H-NMR. mdpi.com

The development and thorough characterization of these analogues contribute significantly to the broader understanding of how structural modifications impact the properties of isoleucine derivatives.

Optimization of Synthetic Yields and Purity for Academic Research Applications

The synthesis of this compound for academic research necessitates meticulous optimization of reaction conditions and purification protocols to ensure high yields and exceptional purity. The primary synthetic challenge lies in the selective mono-N-alkylation of the L-isoleucine backbone without inducing racemization at the chiral center, coupled with the subsequent purification of the target compound from a complex mixture of reactants, byproducts, and unreacted starting materials.

Optimization of Synthetic Strategy and Reaction Conditions

The preparation of this compound involves the formation of a new carbon-nitrogen bond at the secondary amine of an N-ethyl-L-isoleucine precursor, or a related strategy. A common and effective method for the N-alkylation of amino acids is reductive amination. researchgate.net This approach typically involves the reaction of the parent amino acid, L-isoleucine, with an aldehyde. However, for the specific target molecule, a two-step approach is more practical: initial N-ethylation of L-isoleucine followed by carbaminomethylation.

Alternatively, direct N-alkylation strategies using alcohols as alkylating agents have emerged as a sustainable option. nih.gov These methods, often catalyzed by transition metals, produce water as the sole byproduct, simplifying subsequent purification steps. nih.gov The choice of solvent, temperature, catalyst, and reducing agent are critical parameters that must be fine-tuned to maximize the yield of the desired N-substituted product.

A significant challenge in the synthesis of N-alkylated amino acids is the potential for over-alkylation, leading to the formation of tertiary amines as impurities. monash.edu Careful control of stoichiometry and reaction time is crucial to favor mono-alkylation. Furthermore, the use of protecting groups on the carboxylic acid functionality of L-isoleucine can prevent undesirable side reactions and improve solubility in organic solvents. The choice of protecting group is also critical; for instance, sterically hindered groups like the triphenylmethane (B1682552) (trityl) group have been shown to prevent epimerization during alkylation reactions. nih.gov

The table below summarizes various conditions that can be optimized for the N-alkylation step in the synthesis of this compound, based on established methodologies for related amino acids.

| Parameter | Condition/Reagent | Potential Impact on Yield and Purity | Reference |

|---|---|---|---|

| Alkylation Method | Reductive Amination (with aldehyde and reducing agent) | Good yields, but potential for over-alkylation. Requires careful control of stoichiometry. | researchgate.net |

| Direct Alkylation (with alcohol and catalyst) | High selectivity, produces water as the only byproduct, simplifying purification. | nih.gov | |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Commonly used in reductive amination, providing moderate to good yields. | researchgate.net |

| Sodium Cyanoborohydride (NaCNBH₃) | Milder reducing agent, can offer better selectivity in certain cases. | researchgate.net | |

| Protecting Group | Triphenylmethane (Trityl) | Prevents racemization of the chiral center during the reaction. | nih.gov |

| Benzyl Ester | Protects the carboxylic acid and can be removed by hydrogenolysis. | nih.gov | |

| Solvent | Methanol (B129727)/Tetrahydrofuran (THF) | Affects solubility of reactants and can influence reaction rates. | monash.edu |

Optimization of Purification for High Purity

Achieving high purity for academic research applications is paramount. The purification strategy for this compound must effectively remove unreacted L-isoleucine, excess alkylating agents, catalysts, and any byproducts formed during the synthesis. Traditional methods for amino acid purification, such as precipitation and crystallization, can be effective first steps. researchgate.net

For achieving the highest purity, chromatographic techniques are indispensable. Ion-exchange chromatography is a powerful method for separating amino acids and their derivatives based on their charge properties. researchgate.netdiaion.com By carefully selecting the resin and adjusting the pH and ionic strength of the elution buffer, it is possible to resolve this compound from both the more basic L-isoleucine and other charged impurities.

Silica (B1680970) gel chromatography is another valuable technique, particularly for separating compounds with different polarities. researchgate.net The choice of solvent system (mobile phase) is critical for achieving good separation. For instance, a mixture of a polar organic solvent like isopropanol (B130326) or methanol with aqueous ammonia (B1221849) can be effective for eluting amino acid derivatives from a silica column. researchgate.net The purity of the final product should be rigorously assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The table below outlines common purification techniques and their applicability to obtaining pure this compound.

| Purification Method | Principle of Separation | Advantages for this compound | Reference |

|---|---|---|---|

| Ion-Exchange Chromatography | Separation based on net charge at a specific pH. | High capacity and excellent for separating from unreacted amino acid precursors. | researchgate.netdiaion.com |

| Silica Gel Chromatography | Separation based on polarity. | Effective for removing non-polar byproducts and can be fine-tuned with various solvent systems. | researchgate.net |

| Crystallization | Separation based on differential solubility. | Can be a cost-effective method for bulk purification and removing major impurities. | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity (reversed-phase) or charge (ion-exchange). | Primarily used for analytical purity assessment, but preparative HPLC can yield highly pure samples. | researchgate.net |

By systematically optimizing both the synthetic conditions and the purification strategy, it is possible to produce this compound with the high yield and purity required for demanding academic research applications.

Elucidation of Molecular and Cellular Mechanisms of Action

Investigation of Cellular Pathway Modulation in Preclinical Models

Comprehensive searches of available scientific literature and databases did not yield specific information regarding the modulation of cellular pathways by N-Ethylcarbaminomethyl-L-isoleucine. Research on the parent amino acid, L-isoleucine, and its other derivatives offers insights into potential areas of interaction, but direct evidence for this compound is currently unavailable.

Inhibition of Macromolecule Biosynthesis (DNA, RNA, and Protein Synthesis)

There is no specific data available in the scientific literature concerning the effects of this compound on the biosynthesis of DNA, RNA, or proteins. L-isoleucine itself is an essential amino acid and a fundamental component of proteins, crucial for protein synthesis. wikipedia.org The catabolism of branched-chain amino acids (BCAAs) like isoleucine provides precursors for energy production, which is vital for macromolecular synthesis. drugbank.comdrugbank.com However, studies directly investigating the inhibitory effects of the N-Ethylcarbaminomethyl derivative are absent.

Exploration of Unidentified Molecular Targets and Cellular Signaling Cascades

The molecular targets and the impact on cellular signaling cascades of this compound remain uncharacterized in the current body of scientific research. For comparison, the related plant hormone jasmonoyl-isoleucine (JA-Ile) is known to interact with the F-box protein CORONATINE INSENSITIVE1 (COI1) as its receptor, which is involved in regulating plant growth and defense mechanisms. nih.gov This highlights the potential for modified amino acids to have specific molecular targets, though such targets for this compound have not been identified.

Detailed Analysis of Enzyme and Receptor Interactions

No published studies were found that specifically detail the interactions of this compound with enzymes or receptors.

Binding Kinetics and Specificity Profiling in In Vitro Systems

Data on the binding kinetics and specificity of this compound with any biological target is not available.

Allosteric Regulation and Enzymatic Activity Perturbations by Amino Acid Derivatives

While there is no direct information on this compound, the parent compound L-isoleucine is a well-documented allosteric regulator. It provides feedback inhibition for the enzyme biosynthetic threonine deaminase, which is involved in its own synthesis pathway. researchgate.netnih.gov This regulation is crucial for maintaining amino acid homeostasis within the cell. nih.gov Isoleucine exerts this control by binding to a regulatory site on the enzyme, distinct from the active site, inducing a conformational change that reduces the enzyme's activity. nih.govnih.gov Specifically, isoleucine acts as a negative allosteric effector, promoting a low-affinity state of the enzyme and decreasing both the binding of the substrate and the rate of the catalytic reaction. nih.gov

The table below summarizes the allosteric effect of L-isoleucine on threonine deaminase.

| Effector | Enzyme | Effect | Mechanism |

| L-Isoleucine | Biosynthetic Threonine Deaminase | Negative Allosteric Inhibition | Promotes a low-affinity enzyme state, decreasing substrate binding and catalytic rate. nih.gov |

Cellular Responses and Phenotypic Characterization in Research Cell Lines

There are no published studies characterizing the cellular responses or phenotypic changes in any research cell line upon exposure to this compound.

Impact on Cell Proliferation and Viability in Preclinical In Vitro Assays

Preclinical in vitro (cell-based) assays are fundamental to determining a compound's potential to affect cancer cells. These tests measure the ability of a substance to inhibit cell growth (cytostatic effects) or to directly kill cells (cytotoxic effects). A standard method for this evaluation is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The result is often expressed as an IC50 value, which is the concentration of a compound required to inhibit a biological process, such as proliferation, by 50%.

While no specific data exists for this compound, studies on the related essential amino acid L-isoleucine have shown that its availability can significantly impact cell proliferation. For instance, research has demonstrated that high doses of isoleucine can suppress the proliferation of certain lung cancer cells. nih.gov Conversely, restricting isoleucine in the diet has also been shown to promote metabolic health and extend lifespan in animal models, indicating the complex role it plays in cellular growth and survival. nih.gov The loss of the tumor suppressor protein PTEN has been shown to eliminate the anti-proliferative effects of high-dose isoleucine in A549 and LLC cancer cells. nih.gov

Interactive Table

| Cell Line | Cancer Type | IC50 Value for this compound (µM) |

|---|---|---|

| A549 | Lung Cancer | Data Not Available |

| LLC | Lewis Lung Carcinoma | Data Not Available |

| MCF-7 | Breast Cancer | Data Not Available |

Note: The table above reflects that no public data is available for the effects of this compound on the proliferation of these cell lines.

Induction of Specific Cellular Processes (e.g., cell cycle dynamics)

To understand how a compound inhibits cell proliferation, researchers investigate its effects on specific cellular processes, most notably the cell cycle. The cell cycle is a tightly regulated series of phases (G1, S, G2, and M) that a cell undergoes to replicate its DNA and divide. Cancer is characterized by the dysregulation of this process. Flow cytometry is a common technique used to determine if a compound causes cells to accumulate in a specific phase, an event known as cell cycle arrest.

There are no studies detailing the effects of this compound on cell cycle dynamics. However, research into the withdrawal of individual amino acids from cell culture media shows that the absence of specific amino acids, including isoleucine, can trigger different cell-cycle arrest mechanisms. nih.govnih.gov For example, the withdrawal of leucine (B10760876) (an isomer of isoleucine) and methionine can lead to cell cycle arrest after the cell completes its current division cycle, a process regulated by proteins like p21, p27, and cyclin D1. nih.gov In contrast, the withdrawal of lysine (B10760008) causes an immediate stall in the cell cycle, which is thought to be due to an insufficient supply for protein synthesis. nih.gov These findings highlight that even structurally similar molecules like amino acids can have distinct impacts on cell cycle progression. nih.gov

Interactive Table

| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|---|

| Any | Control (Untreated) | Data Not Available | Data Not Available | Data Not Available |

Note: This table illustrates the type of data generated from cell cycle analysis. No such data is currently available for this compound.

Advanced Structural Characterization and Conformational Analysis

Computational Chemistry and Molecular Modeling Applications

No specific computational chemistry or molecular modeling studies focused on N-Ethylcarbaminomethyl-L-isoleucine have been published.

To generate a scientifically rigorous and accurate article as requested, access to dedicated research on "this compound" would be required.

Conformational Analysis and Energy Landscapes of the Compound

The conformational flexibility of a molecule is a key determinant of its biological activity. For this compound, understanding its preferred three-dimensional arrangements and the energy associated with these states is fundamental. While direct experimental data for this specific compound is not extensively available, insights can be drawn from computational studies on similar N-acylated amino acids.

Ab initio calculations and molecular dynamics simulations are powerful tools to explore the conformational space of such molecules. For instance, studies on N-acetyl-L-isoleucine-N-methylamide have revealed significant molecular flexibility. researchgate.net This flexibility arises from the rotations around the backbone (phi, ψ) and side-chain (χ) torsion angles. It is anticipated that this compound would also exhibit a complex energy landscape with multiple low-energy conformations. The presence of the ethylcarbaminomethyl group introduces additional rotational bonds, further expanding the accessible conformational space compared to simpler derivatives.

The relative energies of these conformations are influenced by a variety of intramolecular interactions, including steric hindrance, hydrogen bonding, and electrostatic interactions. The interplay between the bulky isoleucine side chain and the N-terminal modification dictates the energetically favorable geometries. A Ramachandran-like plot for this compound would likely show preferred regions corresponding to stable secondary structure elements if it were part of a polypeptide chain.

Table 1: Predicted Torsional Angles and Relative Energies for Low-Energy Conformers of an N-Acylated Isoleucine Analog

| Conformer | Φ (degrees) | Ψ (degrees) | χ1 (degrees) | χ2 (degrees) | Relative Energy (kcal/mol) |

| 1 | -150 | 150 | -60 | 180 | 0.00 |

| 2 | -80 | 80 | 180 | 60 | 1.25 |

| 3 | 60 | 60 | 60 | -60 | 2.50 |

Note: This table is illustrative and based on general findings for N-acylated isoleucine derivatives. Specific values for this compound would require dedicated computational studies.

Ligand-Protein Docking and Molecular Dynamics Simulations for Interaction Prediction

To understand the potential biological role of this compound, it is essential to predict how it interacts with protein targets. Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for this purpose. mdpi.com

Molecular docking predicts the preferred binding orientation of a ligand to a protein's active site. This process involves sampling a large number of possible conformations and positions of the ligand within the protein's binding pocket and scoring them based on a force field that estimates the binding affinity. For this compound, key interactions would likely involve its carboxylate group forming salt bridges with positively charged residues (like arginine or lysine), its amide groups acting as hydrogen bond donors and acceptors, and its hydrophobic isoleucine side chain and ethyl group fitting into nonpolar pockets of the binding site.

Following docking, MD simulations can provide a more dynamic and detailed picture of the ligand-protein complex. nih.gov These simulations model the atomic-level movements of the protein and ligand over time, offering insights into the stability of the binding pose, the role of water molecules in the interaction, and the conformational changes that may occur upon binding. For instance, MD simulations of isoleucine and its derivatives interacting with proteins like isoleucyl-tRNA synthetase have shown how specific residues and hydrophobic pockets accommodate the ligand. nih.govnih.gov

Table 2: Potential Interacting Residues and Interaction Types for this compound in a Hypothetical Protein Binding Site

| Ligand Moiety | Potential Interacting Residue | Type of Interaction |

| Carboxylate Group | Arginine, Lysine (B10760008) | Salt Bridge, Hydrogen Bond |

| Amide NH | Aspartate, Glutamate | Hydrogen Bond |

| Carbonyl Oxygen | Serine, Threonine, Asparagine | Hydrogen Bond |

| Isoleucine Side Chain | Leucine (B10760876), Valine, Phenylalanine | Hydrophobic Interaction |

| Ethyl Group | Alanine, Proline | Hydrophobic Interaction |

Sophisticated Analytical Methodologies for Research Application

Mass Spectrometry-Based Characterization in Complex Research Matrices

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of N-Ethylcarbaminomethyl-L-isoleucine. Its ability to provide molecular weight and fragmentation information makes it highly specific.

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for quantitative analysis due to its high precision and accuracy. This technique involves spiking a sample with a known amount of a stable isotope-labeled internal standard of this compound (e.g., containing ¹³C or ¹⁵N). The isotopically labeled standard is chemically identical to the analyte and behaves similarly during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response. The ratio of the signal from the native analyte to the labeled standard is used for quantification, leading to highly reliable results. This is particularly valuable when analyzing the compound in complex biological fluids or tissue extracts.

Targeted metabolomics focuses on the measurement of a predefined set of metabolites, which would include this compound in relevant studies. This approach, typically employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for quantifying the compound in in vitro biological systems, such as cell cultures or enzymatic assays. By monitoring the specific precursor-to-product ion transitions for this compound, researchers can track its metabolic fate, and its effect on cellular pathways, or quantify its uptake and excretion.

Table 2: Example of a Targeted LC-MS/MS Method for this compound

| Parameter | Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of this compound |

| Product Ion (Q3) | Specific fragment ion for confirmation and quantification |

| Collision Energy | Optimized for the specific precursor-product transition |

This table outlines a conceptual framework for developing a targeted mass spectrometry method.

Emerging Bioanalytical Platforms for Amino Acid Derivative Research

The field of bioanalysis is continuously evolving, with new platforms emerging that could be applied to the study of this compound. Capillary electrophoresis (CE), particularly when coupled with mass spectrometry (CE-MS), offers an alternative separation technique with high efficiency and low sample consumption. Furthermore, the development of novel biosensors, potentially based on specific enzymes or antibodies, could pave the way for rapid and real-time monitoring of this compound in various research settings. These emerging technologies hold the promise of providing new insights into the behavior and function of this and other amino acid derivatives.

Nanopore Technology for Single-Molecule Profiling of Amino Acid Derivatives

Nanopore technology has emerged as a powerful platform for the analysis of single molecules, including amino acids and their derivatives. nih.gov This technique operates by electrophoretically driving molecules through a nanoscale pore, such as α-hemolysin or aerolysin, and measuring the resulting modulation of an ionic current. nih.govnews-medical.net The principle of detection relies on the unique electrical signature generated as a molecule translocates through or interacts with the sensing region of the nanopore. nih.gov

For amino acids, which often exhibit subtle structural differences, direct detection can be challenging. rsc.org To overcome this, a common strategy involves chemical derivatization to create surrogates that produce more distinct current blockades and longer translocation times (dwell times). rsc.org This approach enhances the conformational differences between amino acid derivatives, making them more distinguishable. rsc.org Research has demonstrated the ability to differentiate classes of amino acids after derivatization with reagents like 2-naphthylisothiocyanate (NITC). rsc.org Such methods are foundational for the potential single-molecule profiling of specific compounds like this compound, which could be identified by a characteristic current blockade signature.

Recent advancements have pushed the boundaries of this technology, with some studies successfully identifying 13 of the 20 natural amino acids and showing the potential to detect hundreds of modified amino acids. news-medical.net The sensitivity of nanopore systems is such that even minor modifications, like a single methyl group, can lead to significant, detectable changes in the nanopore signal. youtube.com This high resolution is crucial for distinguishing between structurally similar derivatives and is a key step toward high-throughput protein sequencing. nih.gov

Table 1: Representative Nanopore Signatures for Derivatized Amino Acids

| Amino Acid Derivative Class | Derivatization Agent | Typical Current Blockade (I/I₀) | Characteristic Dwell Time (ms) |

|---|---|---|---|

| Aliphatic Amino Acids | NITC | 0.15 - 0.25 | 1.5 - 3.0 |

| Aromatic Amino Acids | NITC | 0.28 - 0.40 | 2.5 - 5.0 |

| Hydroxyl-containing Amino Acids | NITC | 0.20 - 0.30 | 2.0 - 4.0 |

This table is illustrative, based on general findings for amino acid derivative classes, as specific data for this compound is not available. The values represent typical ranges observed in nanopore experiments.

Development of Advanced Biosensors for Compound Detection and Interaction Monitoring

Advanced biosensors provide another powerful avenue for the specific detection and monitoring of amino acid derivatives. These analytical devices convert a biological recognition event into a measurable signal. Development has focused on creating sensors that are not only sensitive and selective but also capable of real-time analysis. dtic.mil

Electrochemical biosensors are a prominent category, often employing enzymes for molecular recognition. mdpi.com For L-amino acids, L-amino acid oxidase is a commonly used enzyme. mdpi.com This enzyme catalyzes the oxidation of the L-amino acid, producing hydrogen peroxide, which can be detected amperometrically at a working electrode. mdpi.commdpi.com The resulting current is directly proportional to the concentration of the amino acid derivative. mdpi.com To enhance sensitivity and stability, the electrode surface is often modified with nanomaterials, such as gold nanoparticles or carbon nanotubes, which facilitate electron transfer and provide a stable matrix for enzyme immobilization. mdpi.commdpi.com

Optical biosensors represent another major approach. These devices can monitor changes in optical properties, such as absorbance or fluorescence, upon the binding of the target analyte. dtic.mil One strategy involves immobilizing chromagenic host molecules, like acyclic polyethers, onto a fiber optic waveguide. dtic.mildtic.mil When an amino acid derivative binds to the host molecule's cavity, it perturbs the electronic structure of an attached chromophore, inducing a detectable color change. dtic.mil

The rational engineering of sensor proteins is also a promising frontier. By performing saturation mutagenesis on key amino acid residues within a sensor protein, its selectivity and sensitivity can be tailored for specific ligands, including structurally similar aromatic amino acids. nih.gov This approach is critical for developing biosensors that can differentiate a target compound like this compound from its parent amino acid, L-isoleucine, and other related metabolites in a complex biological sample.

Table 2: Comparison of Advanced Biosensor Technologies for Amino Acid Derivative Detection

| Biosensor Type | Recognition Element | Transduction Principle | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| Amperometric | L-amino acid oxidase | Measures current from H₂O₂ production | High sensitivity, real-time monitoring | Potential interference from electroactive species |

| Optical (Fiber Optic) | Chromagenic polyether | Measures change in light absorbance | High specificity, reversible binding | Immobilization of host molecules can be complex |

| Engineered Protein | Mutant transcription factor | Ligand-induced protein expression | Highly tailorable specificity & sensitivity | Development requires extensive protein engineering |

Chemical Biology Applications and Development As a Research Tool

Utility as a Chemical Probe for Dissecting Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, thereby enabling the study of its function within a cellular or organismal context. The structural attributes of N-Ethylcarbaminomethyl-L-isoleucine make it a promising candidate for development as a chemical probe. The ethyl group on the carbaminomethyl moiety can influence steric interactions and lipophilicity, potentially modulating binding affinity and selectivity for a target protein.

The L-isoleucine scaffold provides a foundational element for recognition by enzymes and receptors that interact with this natural amino acid. By introducing the N-Ethylcarbaminomethyl group, the electronic and steric properties are altered, which could lead to selective inhibition or modulation of specific enzymes, such as aminoacyl-tRNA synthetases or metabolic enzymes that process isoleucine. For instance, if this compound were found to inhibit a particular enzyme, it could be used to dissect the role of that enzyme in various cellular pathways.

To illustrate the potential application of this compound as a chemical probe, consider a hypothetical study on an isoleucine-dependent metabolic pathway.

| Experimental Approach | Objective | Potential Outcome with this compound |

| Competitive Binding Assay | To determine if the compound interacts with isoleucine-binding proteins. | The compound displaces radiolabeled L-isoleucine, indicating direct interaction with the binding site. |

| Enzyme Inhibition Assay | To assess the inhibitory activity against a specific enzyme in the pathway. | The compound shows concentration-dependent inhibition of the target enzyme, providing a tool to study the consequences of its inactivation. |

| Cell-Based Phenotypic Assay | To observe the effect of the compound on a cellular process reliant on the pathway. | Treatment of cells with the compound results in a specific phenotype, linking the target enzyme's activity to that cellular function. |

Integration into Peptide and Peptidomimetic Synthesis as a Unique Building Block

Peptides and peptidomimetics are crucial classes of therapeutic agents and research tools. A significant challenge in their development is their susceptibility to degradation by proteases. nih.gov The incorporation of non-canonical amino acids is a well-established strategy to overcome this limitation. nih.govnih.gov this compound, with its N-substituted structure, can be integrated into peptide sequences to create more stable analogues. The N-alkylation prevents the formation of the typical amide bond that is susceptible to proteolytic cleavage. nih.gov

The synthesis of peptides containing this unique building block can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). masterorganicchemistry.comthermofisher.combachem.com In SPPS, the this compound would be protected with standard protecting groups like Fmoc or Boc on its alpha-amino group to allow for sequential addition to a growing peptide chain. thermofisher.comlibretexts.org The unique side chain may require orthogonal protecting group strategies to avoid unwanted side reactions during synthesis.

The incorporation of this compound can also influence the conformational properties of the resulting peptide. The steric bulk of the N-substituent can restrict the rotation around the peptide backbone, potentially inducing specific secondary structures like β-turns or helical folds. This conformational constraint can be exploited to design peptidomimetics with enhanced receptor affinity and selectivity.

| Parameter | Standard Peptide | Peptide with this compound |

| Proteolytic Stability | Susceptible to cleavage by proteases. | Increased resistance to proteolysis due to the N-substituted backbone. |

| Conformational Flexibility | Generally flexible. | Reduced flexibility, potentially leading to a more defined three-dimensional structure. |

| Receptor Binding | Dependent on the primary sequence and induced fit. | Potentially altered binding affinity and selectivity due to novel side-chain interactions and conformational pre-organization. |

Applications in In Vitro Assay Development for Mechanistic Studies

The development of robust in vitro assays is fundamental for understanding the mechanism of action of bioactive molecules. This compound can be a valuable tool in this context. For example, in assays designed to study enzyme kinetics, this compound could be used as a potential inhibitor to probe the active site. By systematically modifying the structure of the compound, researchers can gain insights into the specific interactions that govern substrate recognition and catalysis.

Furthermore, this modified amino acid could be functionalized with reporter groups such as fluorescent dyes or biotin. These tagged versions can be used in a variety of in vitro assays, including fluorescence polarization assays to study protein-ligand interactions or pull-down assays to identify binding partners from complex biological mixtures.

| Assay Type | Role of this compound Derivative | Information Gained |

| Enzyme Inhibition Assay | As a competitive or non-competitive inhibitor. | Determination of the inhibition constant (Ki) and the mechanism of inhibition. |

| Fluorescence Polarization Assay | A fluorescently labeled version of the compound. | Measurement of binding affinity to a target protein in real-time. |

| Surface Plasmon Resonance (SPR) | As an analyte to be flowed over a sensor chip with the immobilized target protein. | Detailed kinetic parameters of the binding interaction (association and dissociation rates). |

| Isothermal Titration Calorimetry (ITC) | As a titrant to be injected into a solution containing the target protein. | Thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry). |

Structure-Activity Relationship (SAR) Studies for Rational Design and Optimization

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic approach to optimize the biological activity of a lead compound. nih.govnih.gov For this compound, SAR studies would involve the synthesis and biological evaluation of a series of analogues with systematic modifications to its structure. The goal is to identify the key structural features responsible for its biological activity and to guide the design of more potent and selective compounds.

Key modifications for an SAR study on this compound could include:

Varying the N-alkyl group: Replacing the ethyl group with other alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket.

Modifying the carbaminomethyl linker: Altering the length or flexibility of the linker to optimize the positioning of the functional groups.

Stereochemical variations: Synthesizing and testing the other stereoisomers of isoleucine (D-isoleucine, D-alloisoleucine, L-alloisoleucine) to assess the importance of the stereochemistry for activity.

The following table provides a hypothetical example of an SAR study for this compound derivatives targeting a specific enzyme.

| Compound | Modification from Lead (this compound) | Enzyme Inhibitory Activity (IC₅₀, µM) |

| Lead Compound | N/A | 10 |

| Analogue 1 | N-Methylcarbaminomethyl-L-isoleucine | 25 |

| Analogue 2 | N-Propylcarbaminomethyl-L-isoleucine | 5 |

| Analogue 3 | N-Benzylcarbaminomethyl-L-isoleucine | 50 |

| Analogue 4 | N-Ethylcarbaminomethyl-D-isoleucine | >100 |

| Analogue 5 | N-Ethylaminomethyl-L-isoleucine (Carbamate replaced with amine) | 80 |

The hypothetical data in this table suggests that a propyl group at the N-alkyl position enhances activity, while larger (benzyl) or smaller (methyl) groups are less favorable. It also highlights the critical importance of the L-isoleucine stereochemistry and the carbamate (B1207046) moiety for biological activity. Such systematic studies are invaluable for the rational design and optimization of novel chemical probes and therapeutic candidates based on the this compound scaffold.

Contemporary Challenges and Future Perspectives in Amino Acid Derivative Research

Overcoming Synthetic Complexities for Novel Derivative Design

The design and synthesis of novel amino acid derivatives, such as N-Ethylcarbaminomethyl-L-isoleucine, present considerable challenges that chemists continuously strive to overcome. The inherent structural complexity and stereochemistry of amino acids demand sophisticated synthetic strategies to achieve desired modifications with high purity and yield.

The synthesis of N-substituted amino acids involves the modification of the amino group. numberanalytics.com One of the primary hurdles in the synthesis of this compound would be the selective alkylation of the nitrogen atom of L-isoleucine without racemization of the chiral centers. The presence of a bulky sec-butyl side chain in isoleucine can sterically hinder reactions at the α-amino group. researchgate.netnih.gov

Emerging synthetic methodologies are crucial for accessing complex derivatives. Recent advancements include the use of visible-light-mediated photocatalysis and metal-free methodologies, which can offer milder reaction conditions and improved functional group tolerance. researchgate.netnih.gov For a hypothetical synthesis of this compound, a potential route could involve the reaction of L-isoleucine with an N-ethyl chloroacetamide under basic conditions, though careful optimization would be required to minimize side reactions and preserve stereochemical integrity.

Table 1: Comparison of Potential Synthetic Strategies for N-substituted Amino Acid Derivatives

| Method | Advantages | Challenges | Applicability to this compound |

| Reductive Amination | High yields, readily available starting materials. | Requires a carbonyl precursor, potential for over-alkylation. | Potentially feasible with ethyl glyoxylate (B1226380) and subsequent amidation. |

| Nucleophilic Substitution | Direct approach, simple procedure. | Risk of racemization, potential for low yields due to steric hindrance. | A plausible but challenging route requiring careful optimization of reaction conditions. |

| Photocatalysis | Mild reaction conditions, high functional group tolerance. | Requires specialized equipment, catalyst can be expensive. | A promising modern approach that could offer high selectivity and yield. researchgate.netnih.gov |

Expanding Methodologies for Molecular Target Identification and Validation

A critical step in the development of any new bioactive compound is the identification and validation of its molecular target(s). For a novel derivative like this compound, a multi-pronged approach would be necessary to elucidate its mechanism of action.

Traditional methods for target identification, such as affinity chromatography, remain widely used. nih.govacs.org This would involve immobilizing this compound on a solid support to capture its binding partners from cell lysates. However, this method has limitations, including the potential for the linker to interfere with binding and the difficulty in identifying transient or weak interactions.

More recent techniques offer powerful alternatives. Drug Affinity Responsive Target Stability (DARTS) is a method that identifies protein targets based on their stabilization against proteolysis upon ligand binding. nih.govcreative-biolabs.com This approach does not require modification of the compound of interest, making it a valuable tool for unbiased target discovery. nih.gov Another promising strategy is activity-based protein profiling (ABPP), which uses reactive chemical probes to covalently label the active sites of enzymes. creative-biolabs.com

Computational approaches, such as molecular docking and virtual screening, can also play a significant role in predicting potential targets and guiding experimental validation. broadinstitute.org By modeling the interaction of this compound with known protein structures, researchers can generate hypotheses about its biological function.

Table 2: Key Methodologies for Molecular Target Identification

| Methodology | Principle | Advantages | Limitations |

| Affinity Chromatography | Immobilized ligand captures binding partners. nih.govacs.org | Direct identification of binding proteins. | Requires compound immobilization, may miss weak interactions. acs.org |

| DARTS | Ligand binding protects target protein from proteolysis. nih.govcreative-biolabs.com | No compound modification needed, identifies direct binders. | May not be suitable for all protein classes. |

| ABPP | Reactive probes covalently label enzyme active sites. creative-biolabs.com | Provides information on enzyme activity and target engagement. | Requires a suitable reactive probe. |

| Computational Docking | In silico prediction of ligand-protein interactions. broadinstitute.org | High-throughput, cost-effective. | Predictions require experimental validation. |

Translational Potential in Preclinical Chemical Biology Research (excluding clinical human trials)

While clinical applications are beyond the scope of this discussion, the preclinical translational potential of novel amino acid derivatives is a major driving force in their development. This compound, as a derivative of the essential amino acid L-isoleucine, could be explored for a variety of preclinical research applications.

Amino acid derivatives are being investigated for their roles in various disease models. For example, derivatives of other amino acids have been studied for their potential as enzyme inhibitors or receptor modulators in preclinical models of neurological disorders and cancer. nih.govamerigoscientific.com The structural modifications in this compound could confer unique biological activities not present in the parent amino acid.

Preclinical evaluation would involve a series of in vitro and in vivo studies. Initial in vitro assays would assess the compound's effects on cell viability, proliferation, and specific signaling pathways in relevant cell lines. Subsequent studies in animal models would be necessary to evaluate its efficacy and to understand its pharmacokinetic and pharmacodynamic properties. nih.gov For instance, if in vitro studies suggested a potential role in modulating a particular enzyme, this could be further investigated in animal models of diseases where that enzyme is dysregulated.

Interdisciplinary Approaches in the Field of Amino Acid Derivative Science

The advancement of amino acid derivative science is inherently interdisciplinary, requiring the integration of knowledge and techniques from chemistry, biology, and computational science. acs.orgnih.govpressbooks.pub The successful development of a novel compound like this compound would depend on a collaborative effort between scientists from these diverse fields.

Organic chemists are essential for the design and synthesis of novel derivatives, while biochemists and molecular biologists are crucial for elucidating their biological functions and mechanisms of action. scientia.global Computational biologists can provide valuable insights through modeling and data analysis, helping to guide experimental design and interpret results. broadinstitute.org This synergistic approach accelerates the discovery process and provides a more comprehensive understanding of the compound's properties and potential applications. acs.orgnih.gov

The education of future scientists in this field must also reflect this interdisciplinary nature. acs.orgpressbooks.pub Training programs that bridge the traditional boundaries between disciplines are essential for fostering the next generation of researchers who can effectively tackle the complex challenges in amino acid derivative science. acs.orgscientia.global

Q & A

Q. What are the recommended spectroscopic techniques for characterizing N-Ethylcarbaminomethyl-L-isoleucine, and how should data be interpreted to confirm structural integrity?

Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze proton environments and carbon frameworks, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. For stereochemical confirmation, employ circular dichroism (CD) or X-ray crystallography if crystalline samples are obtainable. Cross-validate spectral data against computational models (e.g., DFT simulations) and reference databases to resolve ambiguities in peak assignments. Ensure purity via HPLC with UV/Vis or evaporative light scattering detection (ELSD) .

Q. How should researchers design a synthesis protocol for this compound to ensure reproducibility?

Methodological Answer: Begin with a Boc-protected L-isoleucine precursor (e.g., N-Boc-L-isoleucine) and employ carbodiimide-mediated coupling for ethylcarbaminomethyl group introduction. Optimize reaction conditions (solvent, temperature, catalyst) using design of experiments (DoE) approaches. Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (normal or reverse-phase) and confirm each step with FT-IR for functional group verification. Document all parameters (e.g., equivalents, stoichiometry) to enable replication .

Q. What analytical methods are critical for assessing the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess degradation thresholds. Monitor hydrolytic stability via pH-dependent kinetic studies (e.g., 1M HCl, PBS buffer, 1M NaOH) with HPLC quantification. For long-term storage, evaluate cryopreservation (-20°C vs. -80°C) and lyophilization efficacy by measuring residual solvent content via Karl Fischer titration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different cell lines?

Methodological Answer: Perform dose-response assays (e.g., IC₅₀, EC₅₀) in parallel across cell lines, controlling for variables like passage number, culture media, and incubation time. Use RNA-seq or proteomics to identify differential expression of target pathways (e.g., amino acid transporters). Validate findings with CRISPR/Cas9 knockouts or siRNA silencing. Apply meta-analysis frameworks to contextualize discrepancies, considering batch effects or assay sensitivity .

Q. What experimental designs are optimal for studying the stereospecific interactions of this compound with enzymatic targets?

Methodological Answer: Employ enantiomerically pure samples and conduct enzyme kinetics (e.g., Michaelis-Menten, Lineweaver-Burk plots) under controlled pH and ionic strength. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Pair with molecular dynamics (MD) simulations to map interaction hotspots. Include D-isoleucine analogs as negative controls to confirm stereochemical specificity .

Q. How should researchers address variability in chromatographic retention times when quantifying this compound in complex matrices?

Methodological Answer: Optimize HPLC/UHPLC methods using a factorial design to test column chemistry (C18, HILIC), mobile phase composition, and gradient profiles. Spike matrices (e.g., plasma, tissue lysates) with isotopically labeled internal standards (e.g., ¹³C-N-Ethylcarbaminomethyl-L-isoleucine) to correct for matrix effects. Validate method robustness via inter-day precision studies and limit of detection (LOD)/quantification (LOQ) calculations .

Q. What strategies mitigate synthetic byproduct formation during this compound scale-up?

Methodological Answer: Implement in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reagent addition rates dynamically. Use flow chemistry for improved heat/mass transfer and reduced side reactions. Employ scavenger resins (e.g., polymer-bound triphenylphosphine) to trap reactive byproducts. Characterize impurities via LC-MS/MS and refine crystallization conditions (anti-solvent selection, cooling profiles) .

Methodological Guidelines

- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., consistency, temporality) to evaluate causality in conflicting results. Use Bayesian statistics to weigh evidence from independent studies .

- Replicability : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw spectra, chromatograms, and crystallographic data in repositories like Zenodo or ChemRxiv .

- Ethical Reporting : Disclose all synthetic yields, failed experiments, and instrument calibration protocols to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.